5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one
Beschreibung
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry
Eigenschaften
CAS-Nummer |
80444-73-1 |
|---|---|
Molekularformel |
C16H29NO |
Molekulargewicht |
251.41 g/mol |
IUPAC-Name |
5-decyl-1-ethyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C16H29NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h13H,3-12,14H2,1-2H3 |
InChI-Schlüssel |
XGIZBXRVWRFDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CCC(=O)N1CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a decyl-substituted amine with an ethyl-substituted carbonyl compound, followed by cyclization to form the pyrrolone ring . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like water or organic solvents .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced lactams, and substituted pyrrolones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-2H-pyrrol-2-one: A simpler analog with similar biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Known for its use in antidiabetic drugs.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Exhibits significant anticancer activity.
Uniqueness
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its decyl and ethyl substitutions, which confer distinct physicochemical properties and biological activities. These substitutions can enhance its lipophilicity, making it more suitable for certain applications compared to its simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
